Cas no 55097-80-8 (7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol)
![7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol structure](https://it.kuujia.com/scimg/cas/55097-80-8x500.png)
55097-80-8 structure
Nome del prodotto:7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
- 5A,7,8,8A,9A,9B-HEXAHYDROBENZO[1,12]TETRAPHENO[10,11-B]OXIRENE-7,8-DIOL
- 7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno-[10,11-b]oxirene-7,8-diol
- 7,8-Dihydro-7,8-dihydroxybenzo(a)pyrene 9,10-oxide
- (+/-)-7,8,9,10-tetrahydrobenzo[a]pyrene-7R,8S-dihydrodiol-9,10-epoxide
- (+/-)-r-7,t-8-Dihydroxy-t-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene
- (+/-)-trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-benzo[a]pyrene
- 7,8,9,10-Tetrahydro-7,8-dihydroxybenzo[a]pyrene 9,10-epoxide
- benzo[a]pyrene diol epoxide
- 7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene
- benzo(a)pyrene diol epoxide 1
- SCHEMBL6299813
- Benzo[A]Pyrene Diol Epoxide (Bpde)
- 55097-80-8
- Anti-BaPDE
- 7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol #
- BENZO(a)PYRENE, 7,8-DIHYDRO-7,8-DIHYDROXY-9,10-EPOXY-, trans-
- 1,2-Epoxy-3,4-dihydroxycyclohexano[a]pyrene, (3s,4s-)
- CHEMBL1743211
- (+- )-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide
- BP 7,8-Diol-9,10-epoxide 2
- Benzo(a)pyrene diolepoxide
- Benzo(a)pyrene 7,8-dihydrodiol 9,10-epoxide
- 7,8-Dihydro-7,8-dihydroxybenzo[a]pyrene 9,10-oxide
- 7,8,9,10-Tetrahydro-7,8-dihydroxybenzo(a)pyrene 9,10-epoxide
- CHEBI:30614
- (+/-)-trans-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide
- 7,8,9,10-Tetrahydrobenzo(a)pyrene-7,8-diol 9,10-epoxide
- Anti BaPDE
- A913799
- 4-oxahexacyclo[11.6.2.0^{2,8.0^{3,5.0^{10,20.0^{17,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol
- 4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol
- BPDE
- Q26840771
- 5Z16Y5VG9Y
- 7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- Benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide
- NS00115934
- 7,8-BaP-9,10-Diol Epoxide
- benzo[a]pyrene diol epoxide I
- Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-
- DQEPMTIXHXSFOR-UHFFFAOYSA-N
- BDPE
- 7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol
- Benzo(a)pyrene-7,8-diol 9,10-Epoxide
- Benzo(a)pyrene diol epoxide
- UNII-5Z16Y5VG9Y
- Benzo(a)pyrene diolepoxide I
-
- MDL: MFCD00871186
- Inchi: InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H
- Chiave InChI: DQEPMTIXHXSFOR-UHFFFAOYSA-N
- Sorrisi: OC1C(O)C2OC2C3=C(C=C4)C5=C6C4=CC=CC6=CC=C5C=C31
Proprietà calcolate
- Massa esatta: 302.094
- Massa monoisotopica: 302.094
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 0
- Complessità: 507
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 53A^2
- XLogP3: 2.9
Proprietà sperimentali
- Densità: 1.569
- Punto di fusione: 229.7 deg C
- Punto di ebollizione: 594.2°C at 760 mmHg
- Punto di infiammabilità: 313.2°C
- Indice di rifrazione: 1.936
- PSA: 52.99000
- LogP: 3.43180
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol Informazioni sulla sicurezza
- Condizioni di conservazione:Sealed in dry,2-8°C
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM153218-1g |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 95% | 1g |
$*** | 2023-05-30 | |
Ambeed | A180521-1g |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 95+% | 1g |
$3061.00 | 2022-03-29 | |
Biosynth | FCA09780-250 mg |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 250MG |
$280.00 | 2023-01-04 | ||
Biosynth | FCA09780-1000 mg |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 1g |
$730.00 | 2023-01-04 | ||
Biosynth | FCA09780-500 mg |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 500MG |
$450.00 | 2023-01-04 | ||
Biosynth | FCA09780-50 mg |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 50mg |
$93.50 | 2023-01-04 | ||
Biosynth | FCA09780-100 mg |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 100MG |
$150.00 | 2023-01-04 | ||
Crysdot LLC | CD12061915-1g |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol |
55097-80-8 | 95+% | 1g |
$1345 | 2024-07-24 |
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol Letteratura correlata
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
2. Book reviews
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
55097-80-8 (7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol) Prodotti correlati
- 1804051-43-1(Ethyl 2-fluoro-6-methyl-3-nitrobenzoate)
- 7154-73-6(2-(pyrrolidin-1-yl)ethan-1-amine)
- 2228488-78-4(2-(3-ethoxyphenyl)prop-2-en-1-amine)
- 22934-51-6(5-Allyl-2-hydroxy-3-methoxybenzaldehyde)
- 1797083-94-3(1-[(4-methoxyphenyl)methyl]-3-[(1-phenylpyrrolidin-2-yl)methyl]urea)
- 2172193-54-1(1-(benzyloxy)carbonyl-4-cyclopentylpyrrolidine-3-carboxylic acid)
- 1469093-35-3(2-(1,2-Benzoxazol-3-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1535177-84-4((2-Fluoro-3-iodophenyl)(methyl)sulfane)
- 2228528-75-2(pyridin-2-yl sulfamate)
- 868983-80-6(N'-{3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}-N-(2-methylpropyl)ethanediamide)
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
